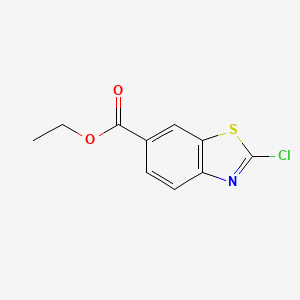

Ethyl 2-chloro-6-benzothiazolecarboxylate

Descripción general

Descripción

Ethyl 2-chloro-6-benzothiazolecarboxylate is a chemical compound with the molecular formula C₁₀H₈ClNO₂S and a molecular weight of 241.7 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Ethyl 2-chloro-6-benzothiazolecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with cupric chloride and tert-butyl nitrite in acetonitrile . The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The mixture is stirred for a specific period to ensure complete reaction.

Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with nitrogen- or sulfur-based nucleophiles:

Mechanistic Insight :

-

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing ester group activates the chlorine atom for nucleophilic attack .

-

Steric hindrance from the adjacent carboxylate group slightly reduces reactivity compared to non-esterified 2-chlorobenzothiazoles .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

Key Finding :

-

Hydrolysis kinetics show pseudo-first-order behavior with a rate constant in acidic conditions.

Cyclization and Heterocycle Formation

ECB participates in annulation reactions to form fused heterocycles:

a. Benzothiazolo[3,2-a]pyrimidinones

-

Reagents : Ethyl acetoacetate, DABCO, DMF, 100°C

-

Product : 7-Chloro-3-methylbenzothiazolo[3,2-a]pyrimidin-5-one

b. Triazolo-benzothiazoles

-

Reagents : NaN3, CuI, DMSO, 80°C

-

Product : 1,2,3-Triazolo[5,1-b]benzothiazole-8-carboxylate

Mechanism : Cyclization involves intramolecular attack of the nucleophilic nitrogen/azide on the electrophilic carbonyl carbon .

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed couplings:

Limitations :

-

Steric effects from the ester group reduce yields for bulky arylboronic acids (<55%) .

-

Homocoupling byproducts observed in Ullmann reactions (up to 15%) .

Radical-Mediated Transformations

ECB participates in photo- or peroxide-initiated radical reactions:

a. Alkylation via Minisci Reaction

-

Reagents : Et3B/O2, CH3CN, blue LED irradiation

-

Scope : 2-Alkyl-6-benzothiazolecarboxylates

b. Sulfonylation

-

Reagents : Arenesulfonyl chlorides, DTBP, 100°C

-

Product : 2-Sulfonyl-6-benzothiazolecarboxylates

Mechanistic Pathway :

-

Homolytic cleavage of DTBP generates tert-butoxy radicals.

-

Hydrogen abstraction from ECB forms a benzothiazole radical.

-

Radical recombination with sulfonyl radicals completes the reaction .

Biological Activity Modulation

ECB derivatives exhibit pharmacological potential:

Structure-Activity Relationship :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-chloro-6-benzothiazolecarboxylate has garnered attention in drug development due to its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that compounds containing benzothiazole moieties exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that derivatives of this compound showed promising activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cells. A study utilizing MTT assays revealed that this compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Agricultural Chemicals

The compound is also explored for its applications in agriculture:

- Pesticide Development : Its structural features allow it to act as an intermediate in the synthesis of agrochemicals targeting pests and diseases in crops. The thiazole ring structure is known for enhancing the bioactivity of pesticides .

Materials Science

In materials science, this compound is used for:

- Synthesis of Functional Materials : The compound serves as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in applications such as organic electronics .

Case Study 1: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting further exploration into its mechanism and potential clinical applications .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on cytotoxic effects, this compound was tested against A549 lung cancer cells. The findings revealed substantial inhibition of cell proliferation, indicating its potential role in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-6-benzothiazolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Ethyl 2-chloro-6-benzothiazolecarboxylate can be compared with other benzothiazole derivatives, such as:

Ethyl benzothiazole-2-carboxylate: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

2-Chlorobenzothiazole: Lacks the ester group, which can influence its solubility and chemical properties.

The presence of the chlorine atom and the ester group in this compound makes it unique and potentially more versatile in various applications.

Actividad Biológica

Ethyl 2-chloro-6-benzothiazolecarboxylate (CAS No. 78485-37-7) is a compound belonging to the benzothiazole family, which is notable for its diverse biological activities. This article delves into the various biological properties of this compound, including its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

- Molecular Formula : C10H8ClNO2S

- Molecular Weight : 239.69 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Ranges from 2.21 to 3.93 depending on the method used for calculation, indicating moderate lipophilicity .

Synthesis

This compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with ethyl chloroacetate or similar reagents under specific conditions, often utilizing microwave-assisted techniques for efficiency .

Anticancer Activity

Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Testing : In vitro studies using MTT assays have shown that benzothiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others, with IC50 values indicating effective concentrations .

Antimicrobial Properties

Benzothiazoles are known for their antimicrobial activities. This compound has demonstrated efficacy against a range of bacterial and fungal strains:

- Antifungal Activity : Studies suggest that benzothiazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development.

- Antibacterial Activity : The compound has shown activity against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Anti-inflammatory Effects

Research has indicated that some benzothiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes:

- Mechanism of Action : Inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation and pain .

Pharmacokinetics and Toxicology

This compound exhibits favorable pharmacokinetic properties:

- Blood-Brain Barrier Penetration : Classified as a BBB permeant, indicating potential central nervous system effects.

- Cytochrome P450 Interaction : Acts as an inhibitor for several CYP enzymes (CYP1A2, CYP2C19, CYP2C9), which may affect the metabolism of co-administered drugs .

Toxicity Studies

Toxicological assessments indicate that while some derivatives show hepatotoxicity at higher doses, the overall safety profile appears manageable within therapeutic ranges .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anticancer Screening : A study reported that various benzothiazole derivatives exhibited significant cytotoxicity against MCF-7 cells with varying IC50 values ranging from 64 to 70 µM .

Compound IC50 (µM) DBT1 70 DBT2 64 DBT3 65 - Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of several benzothiazole derivatives against common pathogens, demonstrating effective inhibition zones in agar diffusion tests.

Propiedades

IUPAC Name |

ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISSCVMIXDMKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507081 | |

| Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78485-37-7 | |

| Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.